molecular formula C12H12O8S B11077216 Dimethyl 3,4-bis(acetyloxy)thiophene-2,5-dicarboxylate

Dimethyl 3,4-bis(acetyloxy)thiophene-2,5-dicarboxylate

Cat. No.: B11077216
M. Wt: 316.29 g/mol
InChI Key: BJOHLEYOLOMKCX-UHFFFAOYSA-N
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Description

Dimethyl 3,4-bis(acetyloxy)thiophene-2,5-dicarboxylate, also known by its systematic name 3,4-dihydroxy-thiophene-2,5-dicarboxylic acid dimethyl ester, is a chemical compound with the molecular formula C8H8O6S. It is a white to almost white powder or crystal with a melting point of 182 °C . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Dimethyl 3,4-bis(acetyloxy)thiophene-2,5-dicarboxylate can be synthesized through the reaction of dimethyl thiophene-2,5-dicarboxylate (DMTD) with acetic anhydride. The synthetic route involves acetylation of the hydroxyl groups on the thiophene ring. The reaction conditions typically include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform. Industrial production methods may involve scaled-up versions of this synthetic route.

Chemical Reactions Analysis

Dimethyl 3,4-bis(acetyloxy)thiophene-2,5-dicarboxylate can undergo various chemical reactions:

    Acetylation: As mentioned earlier, it readily reacts with acetic anhydride to form the acetylated product.

    Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed back to the corresponding diol form.

    Substitution: The thiophene ring can participate in substitution reactions, leading to various derivatives. Common reagents include acetic anhydride, acids, bases, and nucleophiles.

Scientific Research Applications

This compound finds applications in several fields:

Mechanism of Action

The exact mechanism by which Dimethyl 3,4-bis(acetyloxy)thiophene-2,5-dicarboxylate exerts its effects depends on its specific application. For instance, in polymerization, it acts as a monomer, participating in step-growth polymerization reactions.

Comparison with Similar Compounds

While Dimethyl 3,4-bis(acetyloxy)thiophene-2,5-dicarboxylate is unique due to its thiophene-based structure, similar compounds include other thiophene derivatives, such as 3,4-dihydroxythiophene and its various esters.

Properties

Molecular Formula

C12H12O8S

Molecular Weight

316.29 g/mol

IUPAC Name

dimethyl 3,4-diacetyloxythiophene-2,5-dicarboxylate

InChI

InChI=1S/C12H12O8S/c1-5(13)19-7-8(20-6(2)14)10(12(16)18-4)21-9(7)11(15)17-3/h1-4H3

InChI Key

BJOHLEYOLOMKCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(SC(=C1OC(=O)C)C(=O)OC)C(=O)OC

Origin of Product

United States

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